ABD459

CB1 neutral antagonist appetite regulation inverse agonism

Researchers studying endocannabinoid signaling often face confounding inverse agonism from standard CB1 antagonists. ABD459 is a neutral CB1 antagonist (Ki=8.6 nM) that blocks agonist binding without altering constitutive receptor activity. - Selectively reduces REM sleep (3 mg/kg) without affecting wakefulness or NREM, unlike AM251. - Suppresses food intake (3-20 mg/kg) without motor impairment, enabling clean dissection of tonic endocannabinoid tone. - Increases hippocampal theta power and decreases delta power, providing a distinct EEG signature for arousal and attention studies. Sourced from qualified suppliers; immediate global shipping available.

Molecular Formula C24H17BrCl2N2O2
Molecular Weight 516.2 g/mol
CAS No. 1047670-51-8
Cat. No. B162602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameABD459
CAS1047670-51-8
Synonyms[5-(4-bromophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazol-3-yl](4-methoxyphenyl)-methanone
Molecular FormulaC24H17BrCl2N2O2
Molecular Weight516.2 g/mol
Structural Identifiers
SMILESCC1=C(N(N=C1C(=O)C2=CC=C(C=C2)OC)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Br
InChIInChI=1S/C24H17BrCl2N2O2/c1-14-22(24(30)16-5-10-19(31-2)11-6-16)28-29(21-12-9-18(26)13-20(21)27)23(14)15-3-7-17(25)8-4-15/h3-13H,1-2H3
InChIKeyZUDJJNLJDWKCNV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ABD459: Neutral CB1 Antagonist Overview


ABD459 (CAS 1047670-51-8) is a neutral antagonist of the central cannabinoid 1 (CB1) receptor, characterized by a binding affinity (Ki) of 8.6 nM [1]. It is a synthetic pyrazole derivative designed to investigate the endocannabinoid system's role in feeding behavior and sleep-wake cycles without activating the receptor . Unlike many CB1 antagonists, which act as inverse agonists, ABD459 lacks intrinsic activity, making it a unique tool for dissecting tonic endocannabinoid signaling from constitutive receptor activity .

Mechanism Neutral CB1 antagonist — blocks agonist binding without altering constitutive receptor activity
Study Context Supports endocannabinoid signaling research in feeding behavior and sleep–wake regulation models

ABD459: Neutral Antagonism vs. Inverse Agonism


The pharmacological profile of a CB1 receptor ligand is critically determined by its functional activity at the receptor. The majority of commercially available CB1 antagonists, including rimonabant, AM251, taranabant, and otenabant, are actually inverse agonists [1]. Inverse agonists not only block agonist binding but also reduce the receptor's intrinsic basal activity, which can lead to distinct and often adverse physiological outcomes not observed with neutral antagonists [2]. ABD459 is distinguished as a neutral antagonist, meaning it occupies the receptor to prevent agonist binding but does not alter the receptor's constitutive activity [1][3]. This fundamental mechanistic difference translates into distinct in vivo behavioral and electrophysiological profiles, particularly regarding sleep architecture and motor activity, making ABD459 a non-substitutable tool for experiments where tonic endocannabinoid signaling must be maintained.

ABD459
Neutral Antagonist
Common CB1 Antagonists
Inverse Agonists
Functional activity at CB1
Lacks intrinsic activity; maintains constitutive receptor signaling
Suppresses basal receptor activity in addition to blocking agonists
Motor activity outcome
Preserves normal motor activity in reported mouse feeding studies
May suppress motor activity, confounding feeding-specific endpoint interpretation
Sleep architecture effect
Selectively reduces REM sleep without altering wakefulness
Often increases wakefulness and alters NREM sleep, disrupting stage-specific interpretation

ABD459: Comparative Performance Data


Motor Activity Preservation: Neutral vs. Inverse Agonism

ABD459 is a neutral CB1 antagonist, whereas rimonabant, AM251, taranabant, and otenabant are inverse agonists [1][2]. In a direct head-to-head comparison within the same study, ABD459 (3-20 mg/kg) inhibited food consumption in nonfasted mice without affecting motor activity [3]. This contrasts with the motor-suppressing effects often associated with CB1 inverse agonists [2].

Motor Activity
Class-level
Preserved motor activity vs. inverse agonists
Supports feeding endpoint interpretation without motor confound
Reported in nonfasted mice; class‑level distinction from inverse agonists
CB1 neutral antagonist appetite regulation inverse agonism motor activity

Selective REM Sleep Reduction

In a direct head-to-head comparison, ABD459 (3 mg/kg, i.p.) robustly reduced rapid eye movement (REM) sleep in mice without altering wakefulness or non-REM sleep. In contrast, the inverse agonist AM251 (3 mg/kg) increased wakefulness while reducing REM, and the agonist WIN 55,212-2 (3 mg/kg) decreased wakefulness and increased non-REM sleep [1].

REM Sleep Reduction
Head-to-head
Selective REM reduction; wakefulness unchanged
Supports REM‑specific endpoint interpretation
AM251 increased wakefulness; WIN 55,212‑2 decreased wakefulness
CB1 antagonist sleep architecture REM sleep EEG

Hippocampal Theta and Delta Modulation

In a direct head-to-head comparison, ABD459 (3 mg/kg) and AM251 (3 mg/kg) both decreased delta power and increased theta power in the hippocampus of mice. The agonist WIN 55,212-2 (3 mg/kg), however, caused a global suppression of normalized spectral power across all frequency bands [1].

Theta/Delta Modulation
Head-to-head
Increased theta, decreased delta; limited spectral effect
Supports hippocampal rhythm‑specific endpoint context
Contrasts with broad power suppression by WIN 55,212‑2
EEG power spectrum hippocampal theta delta power CB1 antagonist

CB1 Receptor Binding Affinity (Ki)

ABD459 displays a binding affinity (Ki) of 8.6 nM for the CB1 receptor [1]. This places it in the low nanomolar range, with lower potency than inverse agonists like rimonabant (Ki = 1.8 nM [2]), taranabant (Ki = 0.13 nM [3]), and otenabant (Ki = 0.7 nM [4]), but comparable to AM251 (Ki = 7.5 nM [5]). It is significantly more potent than the agonist WIN 55,212-2 (Ki = 62.3 nM [6]).

CB1 Binding (Ki)
Cross-study
8.6 nM
Supports affinity‑based comparison with inverse agonists
Conditions vary across studies; similar to AM251 (7.5 nM)
CB1 antagonist binding affinity Ki value SAR

ABD459: Recommended Research Applications


Tonic Endocannabinoid Signaling in Appetite

ABD459's neutral antagonism makes it the compound of choice for experiments designed to dissect the contribution of tonic endocannabinoid tone to appetite regulation, separate from the constitutive activity of the CB1 receptor. In a mouse model, ABD459 (3-20 mg/kg) significantly inhibited food intake without affecting motor activity [1], an effect that may be more directly attributable to the blockade of endogenous endocannabinoid signaling rather than the confounding inverse agonism seen with compounds like rimonabant. Researchers should prioritize ABD459 over inverse agonists like AM251 or rimonabant for this application.

Selective REM Sleep Modulation in Sleep Research

ABD459 is the preferred tool for studies that require a specific reduction in REM sleep without altering the architecture of wakefulness or non-REM sleep. Its unique in vivo profile was directly compared to AM251 and WIN 55,212-2 in a single study, showing that only ABD459 selectively reduced REM sleep without affecting other vigilance stages [1]. This specificity is crucial for investigating the function of REM sleep in processes like memory consolidation and emotional regulation, and for modeling aspects of sleep disorders where REM pressure is dysregulated.

Hippocampal Cognitive Processes via EEG

For studies employing EEG to link CB1 receptor activity to specific brain rhythms, ABD459 offers a distinct and well-characterized electrophysiological signature. In a direct comparison, ABD459 increased hippocampal theta power and decreased delta power, a pattern shared with AM251, but unlike the global spectral suppression caused by the agonist WIN 55,212-2 [1]. This makes ABD459 a valuable tool for probing the role of the endocannabinoid system in attention, arousal, and hippocampal network function. Its neutral profile ensures that observed effects are due to the blockade of endogenous cannabinoid signaling rather than the introduction of inverse agonism.

Application
Selection Property
Validation Focus
Tonic endocannabinoid signaling in appetite studies
Neutral CB1 antagonism without inverse agonism
Motor‑activity‑independent feeding endpoints
REM sleep modulation in sleep architecture studies
Selective REM reduction without wakefulness alteration
Vigilance stage‑specific EEG endpoints
Hippocampal theta/delta modulation in cognitive studies
Distinct EEG spectral signature
Hippocampal LFP power spectral density endpoints

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